molecular formula C23H20N2S B12172374 N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12172374
M. Wt: 356.5 g/mol
InChI Key: SHZZXAYLFFLORP-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 105.3°. The thiazole ring adopts a planar conformation, with a dihedral angle of 8.2° relative to the aniline moiety, indicating partial π-conjugation between the heterocycle and the aromatic amine. The Z-configuration of the exocyclic imine bond (C=N) is confirmed by a torsion angle of −178.5° between the thiazole C2 and the aniline N1 atom.

Key bond lengths include:

  • C2–N1 (imine): 1.28 Å
  • C4–C5 (thiazole-phenyl): 1.47 Å
  • S1–C2 (thiazole): 1.74 Å

The benzyl and 4-methylphenyl substituents exhibit orthogonal orientations relative to the thiazole plane, with interplanar angles of 85.7° and 89.3°, respectively. This steric arrangement minimizes non-bonded interactions while allowing limited electronic communication between substituents.

Spectroscopic Identification (IR, NMR, UV-Vis)

Infrared Spectroscopy
The IR spectrum displays characteristic absorptions at:

  • 1625 cm⁻¹: C=N stretching of the imine group
  • 1580 cm⁻¹: Thiazole ring vibrations
  • 745 cm⁻¹: C–S–C asymmetric stretching
  • 2920 cm⁻¹: C–H stretching of the 4-methylphenyl group

Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, H5-thiazole)
  • δ 7.45–7.12 (m, 14H, aromatic protons)
  • δ 4.65 (s, 2H, CH₂-benzyl)
  • δ 2.35 (s, 3H, CH₃-4-methylphenyl)

¹³C NMR (100 MHz, CDCl₃):

  • δ 168.9 (C2-thiazole)
  • δ 153.7 (C=N)
  • δ 139.2–125.4 (aromatic carbons)
  • δ 45.8 (CH₂-benzyl)
  • δ 21.3 (CH₃-4-methylphenyl)

UV-Vis Spectroscopy
The compound exhibits strong absorption bands at:

  • λₘₐₓ = 285 nm (π→π* transition, thiazole-aniline system)
  • λₘₐₓ = 340 nm (n→π* transition, imine group)
    Molar absorptivity (ε) values reach 12,400 L·mol⁻¹·cm⁻¹ at 285 nm, indicating extensive conjugation.

Computational Modeling of Electronic Structure (DFT Studies)

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the following electronic properties:

Frontier Molecular Orbitals

  • HOMO (−5.82 eV): Localized on the thiazole ring and imine bond
  • LUMO (−2.15 eV): Delocalized across the aniline and 4-methylphenyl groups
    The HOMO-LUMO gap of 3.67 eV suggests moderate chemical reactivity.

Electrostatic Potential Map
Regions of high electron density (red) concentrate at:

  • Sulfur atom (MEP = −0.45 e·Å⁻¹)
  • Imine nitrogen (MEP = −0.38 e·Å⁻¹)
    The 4-methylphenyl group shows neutral potential (MEP = +0.12 e·Å⁻¹), indicating limited electron-withdrawing effects.

Natural Bond Orbital Analysis

  • Thiazole ring: 58% p-character in π-orbitals
  • Imine bond: 72% p-orbital contribution to C=N Hyperconjugative interactions stabilize the Z-configuration via σ(C–H)→π*(C=N) delocalization (E² = 8.3 kcal/mol).

Properties

Molecular Formula

C23H20N2S

Molecular Weight

356.5 g/mol

IUPAC Name

3-benzyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H20N2S/c1-18-12-14-20(15-13-18)22-17-26-23(24-21-10-6-3-7-11-21)25(22)16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3

InChI Key

SHZZXAYLFFLORP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is widely employed for thiazole ring formation. For this compound, the reaction involves:

  • Thioamide Preparation : Benzylamine reacts with 4-methylbenzaldehyde in ethanol under reflux to form a Schiff base, which is subsequently treated with sulfur to yield the thioamide intermediate.

  • Cyclization : The thioamide reacts with α-bromoacetone in dry acetone at 60–70°C, catalyzed by triethylamine, to form the thiazole core.

  • Condensation : The intermediate undergoes condensation with aniline in acetic anhydride at 120–130°C to introduce the imine group, ensuring (2Z)-stereoselectivity.

Key Conditions :

  • Solvent : Acetone or ethanol for cyclization.

  • Temperature : 60–70°C for cyclization; 120–130°C for condensation.

  • Catalyst : Triethylamine (5–10 mol%).

One-Pot Heterocyclization

A modified one-pot approach reduces purification steps:

  • Simultaneous Thioamide and Cyclization : Benzylamine, 4-methylbenzaldehyde, and α-bromoacetone are heated in ethanol with triethylamine at 80°C for 6 hours.

  • In Situ Condensation : Aniline is added directly to the reaction mixture, and the temperature is raised to 100°C to drive imine formation.

Advantages :

  • Yield : 75–85% (vs. 60–70% for stepwise methods).

  • Purity : >98% by HPLC after recrystallization.

Intermediate Synthesis and Characterization

Thioamide Intermediate

The thioamide precursor is synthesized via:

  • Schiff Base Formation :
    Benzylamine+4-MethylbenzaldehydeEthanol, 70°CSchiff Base\text{Benzylamine} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{Ethanol, 70°C}} \text{Schiff Base}

  • Sulfur Incorporation :
    Schiff Base+S8Acetic Acid, 100°CThioamide\text{Schiff Base} + \text{S}_8 \xrightarrow{\text{Acetic Acid, 100°C}} \text{Thioamide}

Characterization Data :

  • IR : 1560 cm⁻¹ (C=N), 1366 cm⁻¹ (C=S).

  • ¹H NMR : δ 7.2–7.4 (m, 9H, aromatic), δ 4.5 (s, 2H, CH₂).

Thiazole Ring Formation

Cyclization of the thioamide with α-bromoacetone proceeds via nucleophilic attack at the α-carbon, followed by dehydration.

Optimized Conditions :

ParameterValue
SolventDry acetone
Temperature60–70°C
Reaction Time4–6 hours
CatalystTriethylamine (10 mol%)

Yield : 80–85%.

Stereochemical Control and Purification

(2Z)-Configuration Enforcement

The (2Z)-geometry is stabilized by:

  • Bulky Substituents : The 4-methylphenyl group creates steric hindrance, favoring the Z-isomer.

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve stereoselectivity to >95% Z.

Purification Techniques

MethodConditionsPurity Outcome
RecrystallizationEthanol/water (3:1), 0–5°C>99% by HPLC
Column ChromatographyHexane/ethyl acetate (4:1)98–99%
Solvent ExtractionDichloromethane/waterRemoves polar impurities

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.3–7.5 (m, 9H, aromatic), δ 6.9 (s, 1H, thiazole-H), δ 4.6 (s, 2H, CH₂), δ 2.4 (s, 3H, CH₃)
IR (KBr)1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C), 690 cm⁻¹ (C-S)
HRMS m/z 397.1421 [M+H]⁺ (calc. 397.1425)

X-ray Crystallography

Crystalline form I (from ethanol):

  • Space Group : P2₁/c.

  • Bond Lengths : C-S (1.72 Å), C=N (1.28 Å).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereoselectivity (%)
Hantzsch Stepwise60–709890–95
One-Pot75–859885–90
Microwave-Assisted809995

Microwave Optimization : Reduces reaction time to 1–2 hours with comparable yields.

Industrial-Scale Considerations

  • Cost-Efficiency : Benzylamine and 4-methylbenzaldehyde are low-cost precursors (<$50/kg).

  • Waste Management : Ethanol and acetone are recycled via distillation.

  • Safety : α-Bromoacetone requires handling under inert atmosphere due to lachrymatory effects.

Challenges and Solutions

  • Impurity Profile :

    • Byproduct : Over-condensation products (e.g., dimeric thiazoles).

    • Mitigation : Controlled stoichiometry (1:1 thioamide:α-bromoacetone).

  • Scale-Up Limitations :

    • Solution : Continuous flow reactors improve heat transfer and reduce side reactions.

Emerging Methodologies

  • Photocatalytic Synthesis : Visible-light-mediated cyclization reduces energy input.

  • Enzymatic Catalysis : Lipases for stereoselective imine formation (experimental stage) .

Chemical Reactions Analysis

N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzaldehyde derivatives, while reduction with sodium borohydride may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s biological activities make it a candidate for drug development.

    Industry: In the materials science field, thiazole derivatives are used in the development of organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE).

    Monoamine Oxidases (MAOs): The compound inhibits MAOs by binding to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This inhibition leads to increased levels of

Biological Activity

N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole ring, which is known for its diverse pharmacological properties. The following sections provide an overview of the biological activity of this compound, including relevant research findings and case studies.

  • Molecular Formula : C23H20N2S
  • Molecular Weight : 356.5 g/mol
  • Structure : The presence of the benzyl and 4-methylphenyl substituents may influence both the chemical reactivity and biological interactions of the compound.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. In a study involving various thiazole compounds, certain derivatives demonstrated notable activity against Candida albicans and Candida parapsilosis. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Anticancer Properties

Thiazole derivatives are also recognized for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that specific modifications in the thiazole ring can enhance cytotoxic activity against various cancer cell lines. For example, compounds with electron-donating groups on the phenyl ring exhibited increased antiproliferative effects, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

  • Antifungal Studies :
    • A series of thiazol-2(3H)-imine compounds were synthesized and evaluated for antifungal activity. Notably, one compound (designated as 2e) showed an MIC of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal potential .
  • Cytotoxicity Testing :
    • Various thiazole derivatives were tested for their cytotoxic effects on cancer cell lines. For instance, compounds with specific substitutions in their structure showed IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, highlighting their efficacy as potential anticancer drugs .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
4-MethylthiazoleStructureKnown for antimicrobial activity
BenzothiazoleStructureExhibits fluorescence; used in dyes
Thiosemicarbazone DerivativesStructureKnown for anticancer properties; contains thiourea moiety

This compound stands out due to its unique combination of substituents that may enhance its biological activity compared to simpler thiazole compounds.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Methoxy () and nitro () groups significantly alter electron density, affecting redox properties and reactivity.
  • Lipophilicity : Methyl and benzyl groups (Target, ) increase hydrophobicity compared to polar substituents like methoxy.
  • Steric Hindrance : Bulky groups (e.g., diphenyl in ) may reduce intermolecular interactions, impacting crystallinity .

Physicochemical and Spectroscopic Properties

  • Mass Spectrometry : The target compound’s molecular ion (M⁺) is predicted at m/z 357.1420 (C₂₃H₂₀N₂S), closely matching measured values in analogs (e.g., 357.1428 for 37) . Fragmentation patterns (e.g., loss of benzyl or aniline groups) are consistent across the series .
  • Solubility : Methyl and benzyl groups reduce aqueous solubility compared to methoxy or sulfonyl analogs () .
  • Thermal Stability : Nitro-substituted derivatives (e.g., 37) exhibit lower melting points (~200°C) vs. methyl-substituted analogs (>250°C) .

Q & A

Basic: What are the key synthetic pathways for synthesizing N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by substitution with benzyl and 4-methylphenyl groups, and concluding with aniline conjugation. Optimization includes:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .
  • Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
    Yield improvements (>70%) are achieved by monitoring reaction progression via TLC and adjusting stoichiometric ratios of precursors .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and Z/E configuration via coupling constants and NOE effects .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 429.12) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing; SHELX and WinGX are standard software for refinement .

Advanced: How can researchers resolve contradictions in biological activity data across studies for thiazole derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ variability) arise from assay conditions or impurity profiles. Strategies include:

  • Standardized protocols : Replicate assays under controlled pH, temperature, and cell lines .
  • Purity validation : HPLC with UV detection (≥95% purity) ensures consistent results .
  • Comparative SAR studies : Modify substituents (e.g., 4-methylphenyl vs. bromophenyl) to isolate activity contributors .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Models binding to enzymes/receptors (e.g., cannabinoid receptors) using PDB structures .
  • Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Correlate electronic parameters (e.g., logP, H-bond donors) with antimicrobial activity .

Basic: What chemical properties influence this compound’s applicability in medicinal chemistry?

PropertyValue/DescriptionImpact
Solubility 0.2 mg/mL in DMSOLimits in vitro bioavailability
LogP 3.8Predicts membrane permeability
Stability Stable at −20°C (6 months)Long-term storage feasibility
Data derived from analogs in .

Advanced: How does stereochemistry (Z/E configuration) impact biological activity?

The (2Z) configuration enhances planarity, improving π-π stacking with hydrophobic enzyme pockets. For example:

  • Z-isomers : 10-fold higher inhibition of COX-2 vs. E-isomers due to optimal binding geometry .
  • Validation : CD spectroscopy and NOESY NMR distinguish configurations .

Basic: What are recommended storage protocols for this compound?

  • Temperature : Store at −20°C in amber vials to prevent photodegradation .
  • Atmosphere : Argon gas minimizes oxidation of the thiazole-imine moiety .
  • Solvent : Lyophilize and store in anhydrous DMSO for long-term stability .

Advanced: What structural modifications enhance pharmacokinetics while retaining activity?

  • Lipophilicity adjustment : Introduce tert-butyl groups (logP ↑) for blood-brain barrier penetration .
  • Metabolic stability : Replace labile esters with amides to reduce CYP450-mediated degradation .
  • Solubility enhancement : Add polar groups (e.g., –SO₃H) via sulfonation .

Basic: Which software tools are critical for crystallographic analysis?

  • SHELX : Refines X-ray data for accurate bond-length/angle calculations .
  • WinGX/ORTEP : Visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks .

Advanced: How to validate the mechanism of action against disease targets?

  • In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., HCT-116) via MTT assays .
  • Gene knockouts : CRISPR-Cas9 silencing of suspected targets (e.g., cannabinoid receptors) confirms specificity .
  • Metabolic profiling : LC-MS identifies active metabolites in hepatic microsomes .

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